7-methyl-5-phenyl-N-propylpyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
7-METHYL-5-PHENYL-N~2~-PROPYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds. These compounds are known for their significant impact in medicinal chemistry and material science due to their unique structural properties and versatility . The compound contains both pyrazole and pyrimidine rings, making it a fused, rigid, and planar system .
Preparation Methods
The synthesis of 7-METHYL-5-PHENYL-N~2~-PROPYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the condensation of aminopyrazole with β-enaminone derivatives under microwave irradiation . This method is highly efficient and yields various 2,7-disubstituted products . Industrial production methods often employ similar synthetic routes but on a larger scale, optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Aromatic substitution reactions such as nitration, halogenation, and formylation are common.
Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and formylating agents for formylation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-METHYL-5-PHENYL-N~2~-PROPYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-METHYL-5-PHENYL-N~2~-PROPYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It acts as an enzymatic inhibitor, interfering with the activity of certain enzymes involved in cancer cell proliferation . The compound’s photophysical properties are attributed to its ability to absorb and emit light, which is influenced by the presence of electron-donating or electron-withdrawing groups on the fused ring .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
2-Phenylpyrazolo[1,5-a]pyrimidin-7-one: Known for its weak PGE2 inhibitory activity.
Indole derivatives: These compounds also exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
The uniqueness of 7-METHYL-5-PHENYL-N~2~-PROPYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific structural modifications and the resulting enhanced photophysical properties, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C17H18N4O |
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Molecular Weight |
294.35 g/mol |
IUPAC Name |
7-methyl-5-phenyl-N-propylpyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C17H18N4O/c1-3-9-18-17(22)15-11-16-19-14(10-12(2)21(16)20-15)13-7-5-4-6-8-13/h4-8,10-11H,3,9H2,1-2H3,(H,18,22) |
InChI Key |
ITGIMJCIRLBOFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=CC=C3)C |
Origin of Product |
United States |
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